molecular formula C8H3BrF6O B1404769 1-Bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene CAS No. 1417566-67-6

1-Bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene

Cat. No. B1404769
M. Wt: 309 g/mol
InChI Key: HDSGLMJEVICJBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene is an organic compound with the chemical formula C7H4BrF3O . It belongs to the class of bromobenzenes and features bromine, trifluoromethoxy, and trifluoromethyl substituents on a benzene ring. The compound is a colorless to pale yellow liquid with a refractive index of 1.4590-1.4630 at 20°C .


Synthesis Analysis

The synthesis of this compound involves bromination of the corresponding trifluoromethoxybenzene precursor. Detailed synthetic routes and reaction conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene consists of a benzene ring substituted with bromine, trifluoromethoxy (OCF3), and trifluoromethyl (CF3) groups. The arrangement of these substituents significantly influences its chemical properties and reactivity .


Chemical Reactions Analysis

1-Bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene can participate in various reactions, including nucleophilic substitution, electrophilic aromatic substitution, and cross-coupling reactions. Researchers have explored its utility in the synthesis of more complex molecules .

Safety And Hazards

1-Bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene should be handled with care due to its bromine content. It is advisable to follow standard laboratory safety protocols, including proper ventilation, protective equipment, and waste disposal procedures. Consult relevant safety data sheets for detailed safety information .

properties

IUPAC Name

1-bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF6O/c9-5-2-1-4(7(10,11)12)3-6(5)16-8(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSGLMJEVICJBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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